REACTION_SMILES
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[CH3:1][c:2]1[cH:3][c:4]2[c:5]([s:14]1)[C:6](=[O:13])[c:7]1[s:8][c:9]([CH3:12])[cH:10][c:11]1-2.[K+:26].[NH2:23][NH2:24].[OH-:25].[OH2:22].[OH2:27].[OH:15][CH2:16][CH2:17][O:18][CH2:19][CH2:20][OH:21]>>[CH3:1][c:2]1[cH:3][c:4]2[c:5]([s:14]1)[CH2:6][c:7]1[s:8][c:9]([CH3:12])[cH:10][c:11]1-2
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Name
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Cc1cc2c(s1)C(=O)c1sc(C)cc1-2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2c(s1)C(=O)c1sc(C)cc1-2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
NN
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[OH-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
OCCOCCO
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc2c(s1)Cc1sc(C)cc1-2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |